1-(But-2-en-1-yl)-2-methylbenzene
Description
Properties
CAS No. |
20983-15-7 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-but-2-enyl-2-methylbenzene |
InChI |
InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h3-7,9H,8H2,1-2H3 |
InChI Key |
PWCCCKCWHBGNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
Key Observations :
- The but-2-enyl group in the target compound introduces allylic strain and conjugation with the aromatic ring, enhancing reactivity in cyclization or addition reactions compared to saturated analogues like 1-Methyl-2-isobutylbenzene .
- 1-(2-Nitrostyryl)-2-methylbenzene shows reduced yields in reductive N-heterocyclization (e.g., ~60–70% vs. 80–90% for less hindered analogues) due to steric hindrance from the nitro group .
- 1-Allyl-2-methylbenzene has a simpler structure with a shorter unsaturated chain, leading to faster reaction kinetics but lower thermal stability .
Key Observations :
Spectroscopic and Physical Properties
- ¹H NMR : The target compound’s allylic protons resonate at δ 5.2–5.6 ppm (doublet of doublets), distinct from the δ 4.8–5.1 ppm range for 1-Allyl-2-methylbenzene .
- Boiling Point : The but-2-enyl chain increases boiling point (~200°C) compared to 1-Methyl-2-ethylbenzene (BP: ~180°C) due to stronger van der Waals interactions .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(But-2-en-1-yl)-2-methylbenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where a but-2-en-1-yl halide reacts with 2-methylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as solvent polarity, temperature (optimized between 0–25°C), and catalyst loading significantly affect regioselectivity and yield. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the desired product from isomers or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing 1-(But-2-en-1-yl)-2-methylbenzene, and how should data be interpreted?
- Methodological Answer :
- ¹H-NMR : Distinguishes substituents on the benzene ring and confirms the geometry of the butenyl group. For example, vinyl protons (δ 5.2–5.8 ppm) show coupling patterns indicative of cis or trans configurations .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the spatial arrangement of the butenyl group relative to the methyl substituent. SHELX software is widely used for structure refinement .
- GC-MS : Validates purity and identifies co-eluting isomers or degradation products .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–13) at controlled temperatures (e.g., 25–60°C). Degradation is monitored via HPLC or UV-Vis spectroscopy. For instance, the butenyl group’s susceptibility to acid-catalyzed hydration can be quantified by tracking loss of the parent compound over time .
Advanced Research Questions
Q. How does the stereochemistry of the butenyl group (cis vs. trans) influence the compound’s reactivity and biological interactions?
- Methodological Answer : Isomer-specific reactivity can be studied using stereoselective synthesis (e.g., catalytic hydrogenation with Lindlar’s catalyst for cis isomers). Comparative assays, such as Diels-Alder reactions, reveal differences in electron density and steric hindrance. Computational docking studies (e.g., AutoDock Vina) further predict interactions with biological targets, such as enzymes or receptors .
Q. What computational strategies are employed to predict electronic properties and reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state analysis (IRC calculations) identifies energetically favorable pathways for reactions like electrophilic substitution or cycloaddition .
Q. How can contradictions in reported solubility or stability data be resolved?
- Methodological Answer : Discrepancies often arise from isomer mixtures or impurities. High-resolution analytical techniques, such as 2D NMR (COSY, NOESY) or chiral chromatography, isolate isomers for individual characterization. Thermogravimetric analysis (TGA) under inert atmospheres quantifies thermal stability variations between isomers .
Q. What experimental designs are recommended for evaluating the compound’s potential antimicrobial activity?
- Methodological Answer : Adapt protocols from structurally related aromatic compounds :
- Agar Dilution Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Time-Kill Curves : Monitor bactericidal kinetics using colony-forming unit (CFU) counts over 24 hours.
- Synergy Studies : Combine the compound with standard antibiotics (e.g., ampicillin) to assess enhanced efficacy via checkerboard assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
